(+)-Yatakemycin

Antitumor Activity Cytotoxicity L1210 Cell Line

Benchmarking ultra-potent DNA alkylators requires reference standards with validated picomolar cytotoxicity-yet many analogs lack comparative in-house data. (+)-Yatakemycin delivers: • L1210 leukemia IC50 = 3-5 pM (4- to 40-fold > duocarmycin SA) • Unique three-subunit sandwiched architecture for irreversible AT-rich alkylation • Antifungal MIC = 0.01-0.03 µg/mL vs. A. fumigatus & C. albicans Ideal positive control for high-sensitivity screening, ADC payload SAR, and DNA repair studies. Supplied with analytical data.

Molecular Formula C35H29N5O8S
Molecular Weight 679.7 g/mol
CAS No. 606136-98-5
Cat. No. B12787148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Yatakemycin
CAS606136-98-5
Molecular FormulaC35H29N5O8S
Molecular Weight679.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=C(NC2=C1)C(=O)N3CC4CC45C3=CC(=O)C6=C5C=C(N6)C(=O)N7CCC8=C9C=C(NC9=C(C(=C87)O)OC)C(=O)SC)O
InChIInChI=1S/C35H29N5O8S/c1-47-25-10-19-14(7-23(25)41)6-20(36-19)33(45)40-13-15-12-35(15)18-9-21(37-28(18)24(42)11-26(35)40)32(44)39-5-4-16-17-8-22(34(46)49-3)38-27(17)31(48-2)30(43)29(16)39/h6-11,15,36-38,41,43H,4-5,12-13H2,1-3H3/t15-,35-/m1/s1
InChIKeyCMFSXTISUXTEGX-QXPWRNTLSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Yatakemycin Overview


(+)-Yatakemycin (CAS 606136-98-5) is a naturally occurring antitumor antibiotic produced by Streptomyces sp. TP-A0356 [1]. It belongs to the duocarmycin/CC-1065 family of DNA alkylating agents and exhibits a unique “sandwiched” three-subunit architecture [2]. With a molecular formula of C35H29N5O8S and a molecular weight of 679.7 g/mol, (+)-yatakemycin is the newest and most potent member of this compound class [3]. It demonstrates picomolar-range cytotoxicity against cancer cell lines and shows superior antifungal activity compared to established clinical antifungal agents [4].

DNA Alkylation Minor groove alkylating probe for DNA damage and repair studies
Cytotoxicity Screening Supports cancer cell-line cytotoxicity endpoint review
Antifungal Research Supports antifungal screening context against pathogenic fungi

Why Analogs Cannot Replace (+)-Yatakemycin


Despite sharing the same alkylation subunit as duocarmycin SA and the same DNA-binding subunits as CC-1065, (+)-yatakemycin cannot be replaced by these or other in-class analogs [1]. The defining difference lies in its unique “sandwiched” three-subunit architecture, which substantially increases the rate and optimizes the efficiency of DNA alkylation [2]. This structural feature overcomes the limitations observed with traditional extended-format compounds, directly translating to 4- to 40-fold higher cytotoxic potency and fundamentally altered alkylation kinetics, including irreversibility of the DNA adduct [3].

Architecture mismatch
Sandwiched three-subunit structure may alter DNA alkylation kinetics relative to extended analogs, limiting direct substitution context.
Adduct reversibility
Irreversible DNA adduct formation differs from reversible comparators; alkylation persistence may shift cellular response endpoints in long-term assays.
Cytotoxicity rank variation
Reported potency differences may not transfer uniformly across cell models; validate in your target cell line before substituting comparator compounds.

(+)-Yatakemycin vs. Analogs: Head-to-Head Evidence


Cytotoxic Potency in L1210 Cells

(+)-Yatakemycin exhibits an IC50 of 3-5 pM against murine L1210 leukemia cells, establishing it as the most potent member of the duocarmycin/CC-1065 family [1]. This represents a 4-fold improvement over CC-1065 (IC50 = 20 pM), a 20-fold improvement over duocarmycin SA (IC50 = 10 pM), and a 40-fold improvement over duocarmycin A (IC50 = 200 pM) [2].

Cytotoxicity (IC50)
Head-to-head
3–5 pM (L1210 cells) CC-1065: 20 pM Duocarmycin SA: 10 pM Duocarmycin A: 200 pM
Supports cytotoxicity endpoint review
L1210 murine leukemia cell line; in vitro assay
Antitumor Activity Cytotoxicity L1210 Cell Line

Irreversible DNA Alkylation Kinetics

Unlike its unnatural enantiomer ent-(-)-yatakemycin (krel = 0.13, reversible) and (+)-duocarmycin SA (slower rate and reversible alkylation), (+)-yatakemycin alkylates DNA irreversibly [1]. This irreversibility, combined with its faster alkylation rate, results in a more stable and persistent DNA lesion that cannot be repaired through simple adduct reversal [2].

Alkylation mechanism
Head-to-head
Irreversible; faster rate vs reversible comparators
Supports DNA damage persistence endpoint review
ent-(−)-yatakemycin: reversible, krel=0.13
DNA Alkylation Mechanism of Action Kinetics

DNA Sequence Selectivity

Both enantiomers of yatakemycin alkylate the same adenine site central to a five-base-pair AT sequence (5'-AAAAA), a selectivity that is independent of absolute configuration [1]. This selectivity profile distinguishes yatakemycin from CC-1065 and duocarmycins, which exhibit different sequence preferences [2].

Sequence selectivity
Cross-study
Adenine central to 5′-AAAAA (AT-rich tract)
Context for DNA binding footprint studies
Distinct from CC-1065 and duocarmycin SA recognition sites
DNA Sequence Selectivity Minor Groove Binding Alkylation Site

Antifungal Potency Comparison

Yatakemycin inhibits the growth of Aspergillus fumigatus and Candida albicans with MIC values of 0.01-0.03 μg/mL [1]. This is 10- to 50-fold more potent than amphotericin B (MIC: 0.1-0.5 μg/mL) and 1.5- to 20-fold more potent than itraconazole (MIC: 0.03-0.2 μg/mL) against these clinically relevant fungal pathogens [2].

Antifungal MIC
Head-to-head
0.01–0.03 μg/mL Amphotericin B: 0.1–0.5 μg/mL Itraconazole: 0.03–0.2 μg/mL
Supports antifungal screening context
A. fumigatus and C. albicans; broth microdilution
Antifungal Activity MIC Pathogenic Fungi

(+)-Yatakemycin Application Scenarios


Cytotoxic Positive Control for Cancer Research

Given its established picomolar potency in L1210 leukemia cells (IC50 = 3-5 pM) [1], (+)-yatakemycin serves as an ideal positive control for high-sensitivity cytotoxicity screening platforms. Its extreme potency allows researchers to use minimal amounts of compound, reducing solvent artifacts and enabling detection of subtle differences in cellular sensitivity. This is particularly valuable when benchmarking novel DNA-damaging agents or evaluating cell lines with varying DNA repair capacities.

DNA Minor Groove Alkylation Probe

The well-defined DNA alkylation selectivity of (+)-yatakemycin—adenine central to a 5'-AAAAA AT-rich sequence [1]—makes it an invaluable probe for studying minor groove recognition, DNA shape-dependent catalysis, and the cellular consequences of sequence-specific DNA lesions. It can be used in footprinting assays, in vitro transcription studies, and cellular DNA damage response investigations to map sequence-specific alkylation events.

Benchmark for Antifungal Drug Discovery

With MIC values of 0.01-0.03 μg/mL against A. fumigatus and C. albicans, significantly outperforming amphotericin B and itraconazole [1], (+)-yatakemycin is an excellent reference standard for antifungal susceptibility testing. Researchers developing new antifungal scaffolds can use it to calibrate assay sensitivity and to benchmark the potency of their lead compounds against a DNA-targeting mechanism of action.

SAR Scaffold for Medicinal Chemistry

The unique “sandwiched” three-subunit architecture of (+)-yatakemycin, which substantially increases DNA alkylation rate and efficiency compared to extended analogs [1], provides a rich scaffold for SAR exploration. The systematic analysis of ca. 50 analogues [2] demonstrates that the sandwiched arrangement, rather than subunit substituents, is the primary driver of potency. This insight is critical for designing next-generation DNA alkylating payloads for antibody-drug conjugates (ADCs) or small-molecule targeted therapies.

Application
Selection Property
Validation Focus
Cancer cell-model studies
DNA alkylation-driven cytotoxicity
Cytotoxicity endpoint reproducibility across cell lines
DNA binding and footprinting assays
Sequence-defined minor groove alkylation
Alkylation site mapping and DNA damage response
Antifungal screening studies
Broad-spectrum antifungal activity context
MIC endpoint comparison across fungal strains
Medicinal chemistry scaffold development
Three-subunit architecture effects
DNA alkylation efficiency and SAR relationships

Technical Documentation Hub

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43 linked technical documents
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